Fmoc-L-胱氨酸二钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

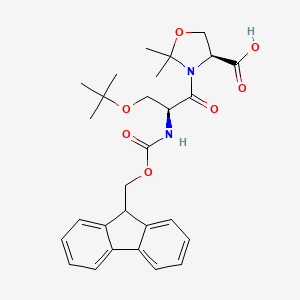

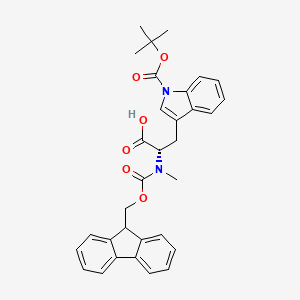

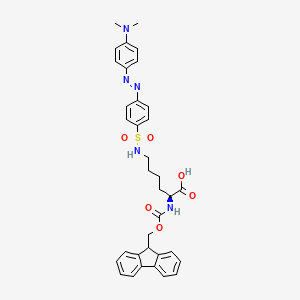

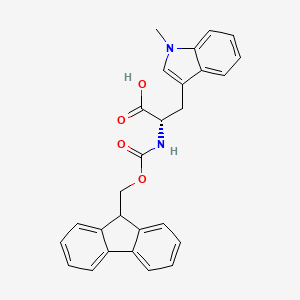

“Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate” is a complex organic compound. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino acids during the synthesis process .

Synthesis Analysis

The synthesis of Fmoc amino acid azides, which are similar to the compound , has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the sulfonatopropanoate group. The Fmoc group consists of a fluorene core with a methoxy carbonyl group attached . The sulfonatopropanoate group contains a sulfonic acid moiety attached to a propanoate group.Chemical Reactions Analysis

The Fmoc group is known to be involved in various chemical reactions, particularly in peptide synthesis . It acts as a protective group for amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, Fmoc-protected amino acids are typically crystalline solids that are stable at room temperature .科学研究应用

肽合成

Fmoc-L-胱氨酸二钠盐用于肽合成领域 {svg_1}. 它在固相肽合成 (SPPS) 方法中特别有用 {svg_2}. 该方法被广泛用于生产大量的肽,它们是具有多种生物活性的重要生物分子 {svg_3}.

极性氨基酸的引入

该化合物是用于引入极性氨基酸的保护衍生物 {svg_4} {svg_5} {svg_6}. 这在合成含有敏感氨基酸的肽中特别有用 {svg_7} {svg_8} {svg_9}.

Cya-肽的生产

Fmoc-L-胱氨酸二钠盐用于生产 Cya-肽 {svg_10}. 这些肽通过氧化半胱氨酸或胱氨酸获得 {svg_11} {svg_12}.

翻译后修饰

该化合物用于翻译后修饰 {svg_13} {svg_14}. 该过程涉及蛋白质翻译后的化学修饰,可以改变蛋白质的功能 {svg_15} {svg_16}.

敏感氨基酸的定量

Fmoc-L-胱氨酸二钠盐用于定量敏感氨基酸 {svg_17} {svg_18}. 这是通过有意使用氧化剂如 H₂O₂/甲酸实现的 {svg_19} {svg_20}.

新药开发

使用 Fmoc-L-胱氨酸二钠盐合成的肽可用于开发新药 {svg_21}. 这是由于肽的多种生物活性,使其在它们作用的环境中发挥重要作用 {svg_22}.

作用机制

未来方向

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with many potential applications in biochemistry and medicine . Future research may focus on developing more efficient synthesis methods, exploring new applications, or investigating the properties of novel Fmoc-protected amino acids.

属性

IUPAC Name |

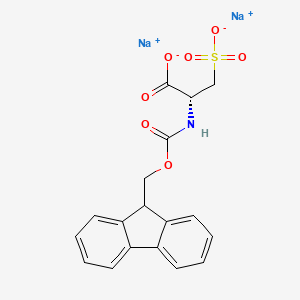

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDMFNWKCNZAT-SQKCAUCHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

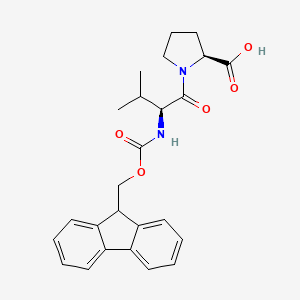

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)